2-fluoro-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound that features a fluorinated benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,3,4-thiadiazole ring.
Introduction of the Fluorobenzyl Group: The 4-fluorobenzyl group is introduced via a nucleophilic substitution reaction.
Sulfonylation: The sulfonyl group is added using sulfonyl chloride derivatives.
Formation of the Benzamide: The final step involves the coupling of the thiadiazole derivative with a fluorobenzamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzamide or thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-fluoro-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-fluoro-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets. The fluorinated benzamide structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-5-(N-(4-fluorobenzyl)sulfamoyl)benzene-1-sulfonyl fluoride
- 4-fluorobenzyl isocyanate
- 2-fluoro-5-formylbenzonitrile
Uniqueness
Compared to similar compounds, 2-fluoro-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both fluorine atoms and the thiadiazole ring enhances its reactivity and binding affinity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H11F2N3O3S2 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
2-fluoro-N-[5-[(4-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C16H11F2N3O3S2/c17-11-7-5-10(6-8-11)9-26(23,24)16-21-20-15(25-16)19-14(22)12-3-1-2-4-13(12)18/h1-8H,9H2,(H,19,20,22) |
InChI Key |
PTDBTWDGSVZLRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.